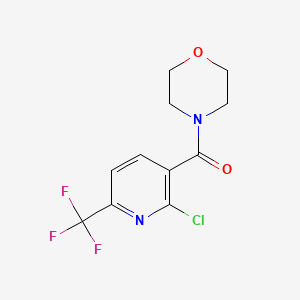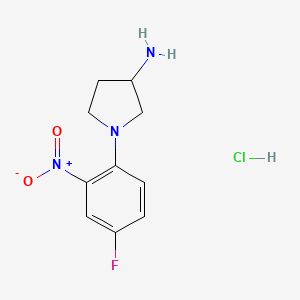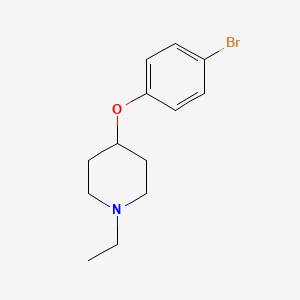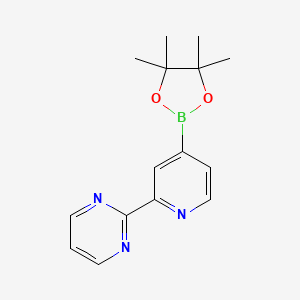
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique chemical properties and reactivity. It is often employed as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed from the reaction mixture . The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction is complete, the product is isolated by cooling the reaction mixture, followed by filtration to obtain the desired compound as a white solid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Protodeboronation: Often utilizes radical initiators and specific solvents to achieve the desired transformation.
Major Products Formed
科学的研究の応用
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
類似化合物との比較
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- Pyridine-2-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structural features, which include a pyrimidyl group attached to the pyridine ring. This structural arrangement imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry. Its ability to form stable complexes with a wide range of substrates further enhances its utility in diverse applications.
特性
分子式 |
C15H18BN3O2 |
|---|---|
分子量 |
283.14 g/mol |
IUPAC名 |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-9-17-12(10-11)13-18-7-5-8-19-13/h5-10H,1-4H3 |
InChIキー |
MPVGDIAATDNOEE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
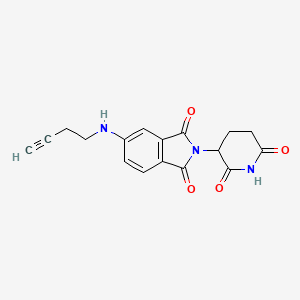
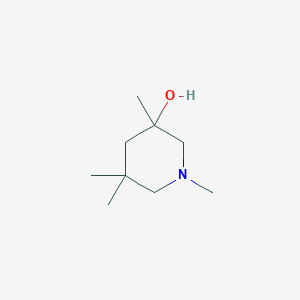
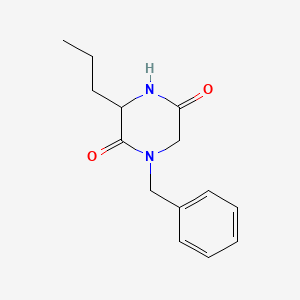
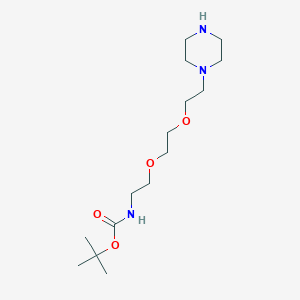


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
